molecular formula C23H22FN3O3S B2470621 Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate CAS No. 1359401-31-2

Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate

Cat. No.: B2470621
CAS No.: 1359401-31-2
M. Wt: 439.51
InChI Key: RDDCKOCQYTXHTO-UHFFFAOYSA-N
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Description

Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of fluorine and thiomorpholine groups in its structure imparts unique chemical properties that make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, while the thiomorpholine group can modulate its activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolines: These compounds share the quinoline core and fluorine substitution, making them structurally similar.

    Thiomorpholine Derivatives: Compounds with thiomorpholine groups exhibit similar chemical properties and reactivity.

Uniqueness

Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-2-30-23(29)15-3-6-17(7-4-15)26-21-18-13-16(24)5-8-20(18)25-14-19(21)22(28)27-9-11-31-12-10-27/h3-8,13-14H,2,9-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDCKOCQYTXHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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